N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine

Chemical Biology Drug Discovery Nitroxyl (HNO) Research

Researchers requiring a structurally defined, high-purity nitro-substituted tetralone oxime often face limited commercial sources. This compound addresses that gap as an underexplored scaffold with only 2 MEDLINE citations. - Enables systematic HNO donor structure-release studies via oxidative N-O bond cleavage, avoiding sulfinate by-products. - Electronically tuned substrate for Pd-catalyzed Semmler-Wolff reactions; 7-nitro group accelerates oxidative addition. - Privileged 1,2,3,4-tetrahydronaphthalene core with dual synthetic utility: direct pharmacophore modulation and a handle for library diversification. - Consistent ≥95% purity ensures reproducibility for peer-reviewed publications and grant-funded novel chemical space exploration.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 58490-99-6
Cat. No. B2889348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine
CAS58490-99-6
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=NO)C1
InChIInChI=1S/C10H10N2O3/c13-11-10-3-1-2-7-4-5-8(12(14)15)6-9(7)10/h4-6,13H,1-3H2/b11-10+
InChIKeyVPBBNFCFLAHMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Nitro-Tetralone Oxime (CAS 58490-99-6) for Specialized Research


N-(7-Nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine (CAS 58490-99-6) is a nitro-substituted tetralone oxime with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . The compound features an oxime functional group (-C=N-OH) at the 1-position of a 1,2,3,4-tetrahydronaphthalene ring system, with a strong electron-withdrawing nitro group at the 7-position . This structure places it at the intersection of two major research domains: it is a close structural analog of 1-tetralone oxime, a scaffold studied for metal-catalyzed transformations including Pd-mediated Semmler-Wolff reactions [1], and it is also conceptually related to Piloty's acid (benzenesulfohydroxamic acid) derivatives used as nitroxyl (HNO) donors [2]. A search of MEDLINE indicates only 2 documents referencing this specific CAS number, confirming its status as an underexplored chemical entity with significant potential for novel discovery [3].

Nitro-oxime scaffold for Pd-catalyzed amination studies
Non-sulfohydroxamic acid HNO donor precursor
Dual-handle intermediate for SAR library synthesis

Why the 7-Nitro Group is Critical for Reactivity and Selectivity


Attempting to interchange N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine with unsubstituted 1-tetralone oxime or with classic HNO donors like Piloty's acid and Angeli's salt would undermine the scientific objectives of a study. Unsubstituted 1-tetralone oxime lacks the strong electron-withdrawing nitro group that fundamentally alters the electronic character of the aromatic ring and the acid-base properties of the oxime . Piloty's acid and its sulfohydroxamic acid analogs generate HNO via a fundamentally different mechanism, releasing a sulfinate leaving group and exhibiting highly pH-dependent half-lives (e.g., 561, 90, and 33 minutes at pH 8.0, 9.0, and 10.0, respectively) [1]. In contrast, the target compound is an oxime, which may participate in metal-catalyzed transformations where the nitro group's electronic tuning is essential for controlling oxidative addition, cyclometallation, or aromatization steps [2]. Therefore, this compound is not a mere alternative but a distinct chemical entity enabling specific electronic and steric reaction landscapes.

Unsubstituted 1‑tetralone oxime
Lacks the electron‑withdrawing nitro group; may alter catalytic oxidative addition and aromatization profiles.
Piloty’s acid / sulfohydroxamic acid donors
Release HNO via sulfinate by‑product with steep pH‑dependent kinetics; oxime‑based activation may not transfer.
Angeli’s salt
Spontaneous HNO donor; oxime requires oxidative N–O cleavage and metal mediation, offering a different mechanistic window.

Quantitative Differentiation Evidence


Literature Scarcity vs. Established HNO Donors

The target compound has only 2 MEDLINE-indexed documents associated with its CAS number, compared to the extensively studied Piloty's acid (benzenesulfohydroxamic acid) and Angeli's salt, which are standard HNO donors with hundreds of publications [1]. This quantitative difference in literature density distinguishes it as a research tool for exploring novel chemical biology space rather than a validated pharmacological agent.

Literature Maturity
Context-dependent
2 MEDLINE documents (target) vs. extensive Piloty’s acid literature (>50‑fold fewer indexed documents)
Underexplored scaffold offers higher novelty potential in grant‑funded discovery.
Literature count reflects discovery stage, not validated pharmacology.
Chemical Biology Drug Discovery Nitroxyl (HNO) Research

Physicochemical Differentiation from Unsubstituted Oxime

The 7-nitro substitution significantly alters molecular properties relative to the unsubstituted parent. The target compound has a density of 1.433 g/cm³, a molecular weight of 206.2 Da, and a melting point of 169–170 °C [1]. In contrast, unsubstituted 1-tetralone oxime has a molecular weight of 161.2 Da and lacks the electron-withdrawing nitro group [2]. This 45 Da mass increase and electronic perturbation directly influence solubility, crystallinity, and metal-binding affinity.

Physicochemical Profile
Cross-study comparable
MW 206.2 Da (target) vs. 161.2 Da (unsubstituted oxime); Δ +45 Da (27.9%), density 1.433 g/cm³, mp 169–170 °C
Nitro substitution alters solubility, crystallinity, and metal‑binding affinity.
Data from vendor sheets; lot‑specific verification recommended.
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Electronic Tuning in Palladium-Catalyzed Transformations

Research on 1-tetralone oxime complexes of palladium(II) demonstrates that electronic manipulation of the oxime ligand directly affects agostic and syndetic interactions, influencing catalytic activity [1]. The 7-nitro group's strong electron-withdrawing nature (-M effect) is expected to lower the electron density on the oxime nitrogen, potentially facilitating oxidative addition of the N-O bond to Pd(0), a key step in the Semmler-Wolff aromatization [2]. While direct kinetic data for the 7-nitro derivative are not yet published, the precedent established with substituted tetralone oximes strongly supports the nitro derivative's distinct reactivity profile.

Electronic Tuning Prediction
Class-level inference
7‑Nitro provides –M effect, predicted to lower oxime N electron density and facilitate Pd(0) oxidative addition.
May expand substrate scope in Pd‑catalyzed amination.
Inferred from tetralone oxime precedents; experimental kinetic data pending.
Organometallic Chemistry Catalysis C-H Activation

Purity Specification for Reproducible Research

The commercially available specification for this compound is ≥95% purity, as documented by AKSci . This is comparable to or exceeds the typical purity of widely used research-grade Piloty's acid, which is often supplied at ≥95% [1]. The compound is available in quantities from 1 g, ensuring accessibility for both exploratory and scale-up research without requiring custom synthesis.

Commercial Purity
Specification review
≥95% purity (supplier specification), available from 1 g quantities.
Supports reproducible catalytic and biological assay data.
Vendor datasheet; lot‑specific review recommended.
Chemical Procurement Analytical Chemistry Reproducibility

Release Mechanism vs. Sulfohydroxamic Acid Donors

Piloty's acid and its derivatives release HNO via deprotonation and subsequent fragmentation to yield a sulfinate ion and HNO [1]. The target compound, as an oxime, would require oxidative N-O bond cleavage or metal-mediated activation to generate HNO, potentially avoiding sulfinate-related off-target effects or pH limitations. Piloty's acid half-life is highly pH-dependent (33 min at pH 10.0 vs. 561 min at pH 8.0) [2]; an oxime-based donor would operate under a fundamentally different kinetic regime, offering an orthogonal release profile.

Release Mechanism
Class-level inference
Oxime: predicted oxidative N–O cleavage or metal catalysis. Piloty’s acid: sulfinate fragmentation, t₁/₂ 33 min (pH 10) to 561 min (pH 8).
Orthogonal release profile avoids sulfinate by‑products.
Direct pH‑dependent half‑life data for the oxime not available; inferred from mechanistic class.
Nitroxyl (HNO) Chemistry Mechanistic Studies Prodrug Design

Dual Synthetic Intermediate and Biological Probe Utility

The oxime functional group is a recognized pharmacophore in kinase inhibitor design; tricyclic isatin oximes have shown potent inhibition of DYRK1A, PIM1, and Haspin kinases . The 7-nitro group provides a synthetic handle for further diversification (reduction to amine, nucleophilic aromatic substitution), and the tetralin scaffold is a known privileged structure for serotonin receptor ligands . Unsubstituted 1-tetralone oxime lacks the synthetic versatility conferred by the nitro group. This dual functionality distinguishes it from simpler oximes used solely as synthetic intermediates.

Synthetic Versatility
Class-level inference
Two functional handles: nitro (reduction, nucleophilic substitution) and oxime (Pd transformations, kinase binding).
Single intermediate supports multiple screening libraries.
Inferred from nitroarene and oxime reactivity; direct SAR studies not reported.
Fragment-Based Drug Discovery Kinase Inhibition Synthetic Methodology

High-Value Application Scenarios


Novel HNO Donor Discovery Programs

Research groups investigating non-sulfohydroxamic acid HNO donors can use this compound as a core scaffold. Unlike Piloty's acid, which releases HNO with a sulfinate by-product and has a steep pH-dependent half-life (33 min at pH 10.0 vs. 561 min at pH 8.0), the oxime structure offers a mechanistically distinct release pathway via oxidative N-O bond cleavage [1]. The 7-nitro group can be systematically varied to tune the release rate, enabling structure-release relationship studies.

Palladium-Catalyzed Amination Methodology Development

Building on the established Pd-catalyzed Semmler-Wolff reaction of tetralone oximes [2], the 7-nitro derivative provides an electronically tuned substrate for probing the scope and mechanism of N-O bond oxidative addition. The strong electron-withdrawing effect of the nitro group is predicted to accelerate oxidative addition to Pd(0), potentially enabling milder reaction conditions or expanding the substrate scope to less reactive systems.

Kinase and GPCR Medicinal Chemistry Campaigns

The 1,2,3,4-tetrahydronaphthalene scaffold is a privileged structure with known affinity for serotonin (5-HT) receptors, and the oxime pharmacophore contributes to kinase binding [3]. The 7-nitro group provides both a direct electronic modulation of the pharmacophore and a synthetic handle (via reduction to amine or nucleophilic substitution) for generating diverse compound libraries from a single intermediate. This dual functionality maximizes the chemical space accessible from a single procurement.

Underexplored Chemical Space Exploration

With only 2 MEDLINE-indexed documents referencing this CAS number, the compound represents an opportunity for high-novelty research [4]. Funding agencies increasingly prioritize novel chemical space exploration over incremental variations of well-studied scaffolds. The compound's defined purity (≥95%) ensures reproducibility, meeting the rigor requirements of peer-reviewed publications.

Application
Selection Property
Validation Focus
Non‑sulfohydroxamic HNO donor research
Oxime‑based release mechanism
N–O cleavage kinetics and by‑product profiling
Pd‑catalyzed amination substrate scope
Electron‑deficient oxime for oxidative addition
Reaction condition optimization and N–O activation efficiency
Medicinal chemistry probe diversification
Dual‑handle intermediate (nitro + oxime)
Derivatization efficiency and target binding assays
Underexplored scaffold exploration
Low literature density (2 MEDLINE hits)
Reproducibility via defined purity, novelty assessment
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